![molecular formula C8H9ClN2O2 B1487054 2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one CAS No. 1417917-59-9](/img/structure/B1487054.png)
2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
Overview
Description
2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CMPD-1) is a heterocyclic compound that has been widely studied for its potential therapeutic and medicinal applications. CMPD-1 is a derivative of pyrano[4,3-D]pyrimidine and is composed of a five-membered ring with an oxygen atom as the heteroatom. CMPD-1 has been studied for its potential in various fields such as cancer therapy, neurodegenerative diseases, and inflammation.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated methods for obtaining derivatives of condensed thieno[2,3-d]-pyrimidines, highlighting the versatility of pyrano[4,3-d]pyrimidin-4(5H)-one in heterocyclic chemistry. These compounds are synthesized for further functionalization and potential pharmacological application (Mkrtchyan & Noravyan, 2006).
Antibacterial Activity
The compound has been used in the synthesis of new classes of pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, demonstrating significant antibacterial activity. This application underscores the potential of such derivatives in developing new antibacterial agents, reinforcing the compound's importance in medicinal chemistry (Etemadi et al., 2016).
Synthesis of Fused Furo- and Thienopyridines
Further research has explored the synthesis of fused derivatives of pyrano[4,3-b]thieno(furo)-pyridine, providing insight into the compound's role in generating complex heterocyclic systems. These systems have potential applications in various fields, including pharmaceuticals and materials science (Dabaeva et al., 2019).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core, related to the structure of pyrano[4,3-d]pyrimidin-4(5H)-one, has been highlighted for its broad synthetic applications, particularly in the synthesis of bioavailable scaffolds using hybrid catalysts. This research emphasizes the importance of developing efficient synthetic routes for compounds with significant biological and pharmaceutical applications (Parmar et al., 2023).
Eco-Friendly Synthesis Approaches
Innovations in eco-friendly synthesis approaches have been reported, including the use of urea as an organo-catalyst for synthesizing diverse and functionalized pyrans. This approach exemplifies the shift towards sustainable chemistry practices in the synthesis of pyrano[4,3-d]pyrimidin-4(5H)-one derivatives, underscoring the compound's adaptability to green chemistry principles (Brahmachari & Banerjee, 2014).
properties
IUPAC Name |
2-(chloromethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7/h1-4H2,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZAUKYBUXOJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(NC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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